molecular formula C11H14N2O5 B097739 n-Acetyl-p-nitrophenylserinol CAS No. 15376-53-1

n-Acetyl-p-nitrophenylserinol

Cat. No. B097739
CAS RN: 15376-53-1
M. Wt: 254.24 g/mol
InChI Key: PIVQDUYOEIAFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-p-nitrophenylserinol is a chemical compound . Its chemical formula is C₁₁H₁₄N₂O₅ . It has a mass of 254.090272±0 dalton . The compound is also known by its canonical SMILES notation: CC(=O)NC(CO)C(C1=CC=C(C=C1)N+[O-])O .


Molecular Structure Analysis

The molecular structure of n-Acetyl-p-nitrophenylserinol can be represented by its canonical SMILES notation: CC(=O)NC(CO)C(C1=CC=C(C=C1)N+[O-])O . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them .

Scientific Research Applications

Metabolism in Microorganisms

Research shows that n-Acetyl-p-nitrophenylserinol is involved in the metabolism of chloramphenicol by the producing organism, Streptomyces strain 13s. This study found that when 14C-labeled chloramphenicol was added to cultures of this strain, radioactive n-Acetyl-p-nitrophenylserinol was formed among other compounds. The rate of catabolism varied with culture conditions, and n-Acetyl-p-nitrophenylserinol was observed to accumulate only transitorily, being rapidly N-acetylated (Malik & Vining, 1970).

Biosynthesis of Chloramphenicol

A study on the biosynthesis of chloramphenicol by Streptomyces venezuelae found that the addition of various amino acids or of D-threo-l-p-nitrophenyl2-amino-1,3-propanediol (p-nitrophenylserinol) to the medium increased antibiotic synthesis. The results indicated that p-nitrophenylserinol was largely acetylated by growing or resting cells of S. venezuelae to form n-Acetyl-p-nitrophenylserinol (Carter, Gottlieb, & Robbins, 1956).

Enzymatic Reactions

Another study discussed the S-N transfer and dual acetylation in the S-acetylation and N-acetylation of 3-phosphoglyceraldehyde dehydrogenase by substrates, including p-nitrophenyl acetate, which relates to n-Acetyl-p-nitrophenylserinol in the context of enzymatic reactions (Park, Agnello, & Mathew, 1966).

Chromogenic Substrate for Esterases

A study on creating a stable chromogenic substrate for esterases produced a substrate by structurally isolating an acetyl ester and p-nitroaniline group using a trimethyl lock moiety, which is relevant to the understanding of n-Acetyl-p-nitrophenylserinol's potential applications in chromogenic assays (Levine, Lavis, & Raines, 2008).

properties

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQDUYOEIAFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864590
Record name N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Acetyl-p-nitrophenylserinol

CAS RN

15376-53-1, 4618-99-9
Record name N-Acetyl-4-nitrophenylserinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015376531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D,L-2-Acetamido-1-(4-nitrophenyl)-1,3-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Acetyl-p-nitrophenylserinol
Reactant of Route 2
Reactant of Route 2
n-Acetyl-p-nitrophenylserinol
Reactant of Route 3
Reactant of Route 3
n-Acetyl-p-nitrophenylserinol
Reactant of Route 4
Reactant of Route 4
n-Acetyl-p-nitrophenylserinol
Reactant of Route 5
n-Acetyl-p-nitrophenylserinol
Reactant of Route 6
Reactant of Route 6
n-Acetyl-p-nitrophenylserinol

Citations

For This Compound
33
Citations
D Gottlieb, PW Robbins, HE Carter - Journal of Bacteriology, 1956 - Am Soc Microbiol
… Concentration of the ether led to the crystallization of N-acetylp-nitrophenylserinol. After … From 9 mm of p-NPS added to the medium, 5 mm of crystalline Nacetyl-p-nitrophenylserinol …
Number of citations: 33 journals.asm.org
VS Malik, LC Vining - Canadian Journal of Microbiology, 1970 - cdnsciencepub.com
… By 48 h 87y0 of the radioactivity administered was present as N-acetyl-pnitrophenylserinol, … 5 days growth also contained N-acetyl-p-nitrophenylserinol as the main labeled compound (…
Number of citations: 81 cdnsciencepub.com
RH Mosher, NP Ranade, H Schrempf… - …, 1990 - microbiologyresearch.org
… in the non-acidic extract matched N-acetylp-nitrophenylserinol (RF 0-34) in mobility. The eluate (1.3 nCi) was mixed with unlabelled N-acetyl-p-nitrophenylserinol (25 mg). In successive …
Number of citations: 41 www.microbiologyresearch.org
CD Stratton, MC Rebstock - Archives of Biochemistry and Biophysics, 1963 - Elsevier
Traces of aromatic nitro and amino compounds are formed in addition to chloramphenicol 1 under normal conditions of antibiotic synthesis by Streptomyces venezuelae in shake flasks …
Number of citations: 12 www.sciencedirect.com
CG Smith - Journal of Bacteriology, 1958 - Am Soc Microbiol
MATERIALS AND METHODS The streptomycete used in this study was isolated from soil during a screening program, and was designated Streptomyces sp. 3022. The organism was …
Number of citations: 42 journals.asm.org
PD Shaw - Analytical Chemistry, 1963 - ACS Publications
… The retention times of these compounds decrease progressively as fluorine is substituted for hydrogen in the acetyl group of N-acetyl-pnitrophenylserinol. The decreased retention time …
Number of citations: 43 pubs.acs.org
CK Wat, VS Malik, LC Vining - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
Cultures of a chloramphenicol-producing Streptomyces to which 2(S)-amino-3(R)(p-nitrophenyl)-propan-1,3-diol (p-nitrophenylserinol) was added produced a new metabolite which …
Number of citations: 7 cdnsciencepub.com
X Ma, B Liang, M Qi, H Yun, K Shi, Z Li… - Environmental …, 2020 - ACS Publications
… bond of CAP to produce p-nitrophenylserinol, after which the amino group of p-nitrophenylserinol is easily acetylated to generate the primary product N-acetyl-p-nitrophenylserinol. …
Number of citations: 35 pubs.acs.org
X Ma, M Qi, Z Li, Y Zhao, P Yan, B Liang, A Wang - Chemosphere, 2019 - Elsevier
Obtaining efficient antibiotic-mineralizing consortium or pure cultures is a central issue for the deep elimination of antibiotic-contaminated environments. However, the antibiotic …
Number of citations: 24 www.sciencedirect.com
PW Robbins - 1955 - search.proquest.com
… to the base because largequantities of N-acetyl-p-nitrophenylserinol were produced,I … Two possible explanations for the data are thatchloramphenicol and N-acetyl-p-nitrophenylserinol …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.